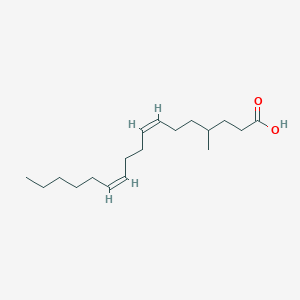
4-Methyl-7,11-heptadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7,11-heptadecadienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
4-Methyl-7,11-heptadecadienoic acid has been identified as an effective antimicrobial agent. It was isolated from the fungi Sporothrix flocculosa and Sporothrix rugulosa, where it exhibited inhibitory effects against various pathogenic fungi such as Fusarium oxysporum and Trichoderma viride . The compound's ability to inhibit the growth of these fungi suggests its potential utility in agricultural biocontrol strategies.
Case Study: Biocontrol Efficacy
A study demonstrated that both this compound and its aldehyde counterpart significantly inhibited the growth of plant-pathogenic fungi. In bioassays, these compounds showed promising results against Cladosporium cucumerinum, indicating their potential role as environmentally friendly biopesticides .
Applications in Agriculture
Given its antifungal properties, this compound can be applied in sustainable agriculture as a natural pesticide. Its rapid degradation in the environment minimizes the risk of resistance development in target pathogens, making it a suitable candidate for integrated pest management systems .
Table: Summary of Antifungal Activity
| Pathogen | Inhibition Observed | Reference |
|---|---|---|
| Fusarium oxysporum | Significant | |
| Trichoderma viride | Significant | |
| Cladosporium cucumerinum | Significant | |
| Botrytis cinerea | Moderate |
Future Research Directions
Further studies are needed to explore the full spectrum of biological activities associated with this compound. Research could focus on:
- Synergistic Effects: Investigating how this compound interacts with other biocontrol agents.
- Field Trials: Conducting extensive field trials to assess its effectiveness in real-world agricultural settings.
- Mechanistic Studies: Elucidating the detailed mechanisms by which this fatty acid exerts its antifungal effects.
Propriétés
Formule moléculaire |
C18H32O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(7Z,11Z)-4-methylheptadeca-7,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h7-8,11-12,17H,3-6,9-10,13-16H2,1-2H3,(H,19,20)/b8-7-,12-11- |
Clé InChI |
HNLWSHWQZXSOLR-MQEUWQHPSA-N |
SMILES isomérique |
CCCCC/C=C\CC/C=C\CCC(C)CCC(=O)O |
SMILES canonique |
CCCCCC=CCCC=CCCC(C)CCC(=O)O |
Synonymes |
4-methyl-7,11-heptadecadienoic acid 4MeHDDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















